molecular formula C17H14BrN3O2S B601855 2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 1533519-94-6

2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Numéro de catalogue B601855
Numéro CAS: 1533519-94-6
Poids moléculaire: 404.29
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a crystalline polymorph form of 2- (5-bromo-4- (4-cyclopropyl naphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid . It is known to decrease uric acid levels and is used in pharmaceutical compositions for the treatment of a variety of diseases and conditions .


Synthesis Analysis

The production method of this compound is based on the bromination of 2- (4- (1-cyclopropylnaphthalen-4-yl)-4 H -1,2,4-triazol-3-ylthio)acetic acid of formula 17, whose carboxyl function is protected by a trialkylsilyl group . The bromination reaction runs selectively and with a high conversion rate of the input compound . The introduction and deprotection of the used protecting group run very easily, so there is no need to isolate the produced intermediates of formula 18 and 19, which reduces the number of handling steps .


Molecular Structure Analysis

The crystalline polymorphs of this compound are characterized by peaks at 10.32, 18.84, and 20.75°2θ±0.1°2θ . In further embodiments, such a crystalline polymorph is further characterized by at least two further peaks at 6.80, 21.54, 24.97, 25.53, 27.28, and 27.60°2θ±0.1° 2θ .


Chemical Reactions Analysis

The novel method for the synthesis of this compound involves a bromination reaction that runs selectively and with a high conversion rate of the input compound . The introduction and deprotection of the used protecting group run very easily .


Physical And Chemical Properties Analysis

The isolation of the product from the reaction mixture is advantageously based on the good crystallizing properties of the newly found salts of lesinurad of formula 21 and 22 .

Applications De Recherche Scientifique

Gout Treatment:

Lesinurad is primarily investigated for its potential in treating gout. Gout is a form of inflammatory arthritis caused by elevated uric acid levels in the blood. Lesinurad acts as a selective uric acid reabsorption inhibitor, targeting the URAT1 transporter. By reducing uric acid reabsorption in the kidneys, it helps lower serum uric acid levels and prevent gout flares. Clinical studies have demonstrated its efficacy in combination with other gout medications .

Pharmacokinetics and Safety Studies:

Research has explored the pharmacokinetics (absorption, distribution, metabolism, and excretion) of lesinurad. Single and multiple ascending dose studies in healthy males have evaluated its safety, bioavailability, and dose-response relationship. Lesinurad was generally well-tolerated, supporting its potential clinical use .

Antiviral Research:

While not its primary focus, some studies have explored the antiviral properties of lesinurad. It inhibits URAT1, which may impact viral replication or immune responses. However, more research is needed in this area .

Polymorphism and Crystal Forms:

Lesinurad has different polymorphic forms, affecting its solubility, stability, and bioavailability. Researchers investigate these forms to optimize drug formulation and delivery .

Synthetic Methods and Intermediates:

Scientists have developed efficient synthetic methods for producing lesinurad and its intermediates. These methods enhance scalability and reduce handling steps during synthesis .

Propriétés

IUPAC Name

2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYAOLJMDAJRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.